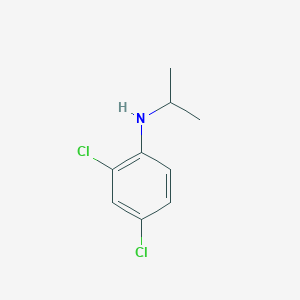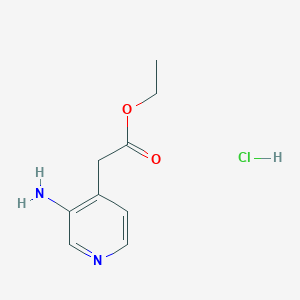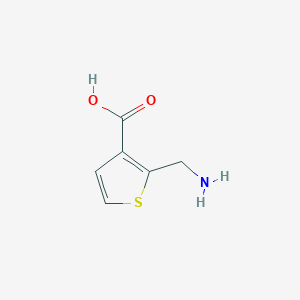
2-(Aminomethyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)thiophene-3-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the second position and a carboxylic acid group at the third position of the thiophene ring. It is a significant intermediate in organic synthesis and has various applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods: In industrial settings, the compound can be synthesized using a multi-step process that involves the preparation of intermediates such as 2-aminothiophene-3-carboxylates. These intermediates are then subjected to further reactions, including diazotization and desamination, to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
2-(Aminomethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. Additionally, some derivatives exhibit cytostatic activity by inducing apoptosis in cancer cells through the inhibition of protein synthesis .
Comparaison Avec Des Composés Similaires
2-Aminothiophene-3-carboxylic acid: Similar in structure but lacks the aminomethyl group.
3-Thiophenecarboxylic acid: Contains a carboxylic acid group at the third position but lacks the aminomethyl group.
2-Thiophenemethylamine: Contains an aminomethyl group but lacks the carboxylic acid group.
Uniqueness: 2-(Aminomethyl)thiophene-3-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H7NO2S |
|---|---|
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
2-(aminomethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9) |
Clé InChI |
WQTSDEFNTLZLJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



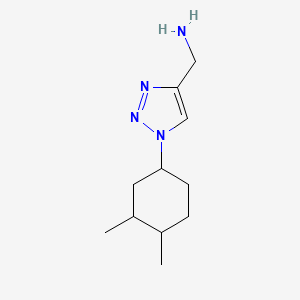
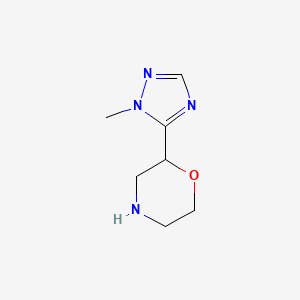
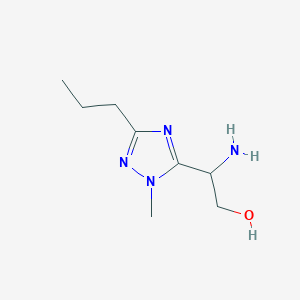
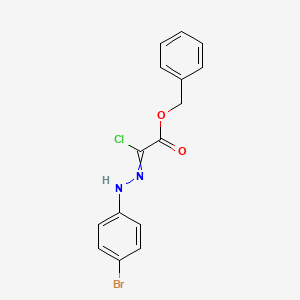
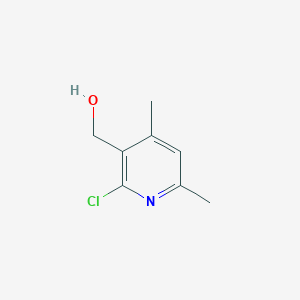
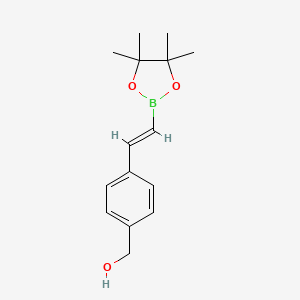
![1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
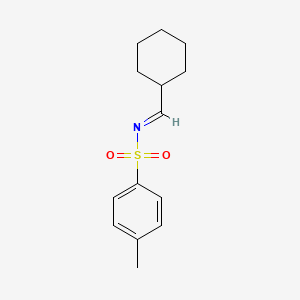
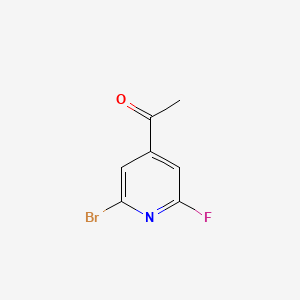
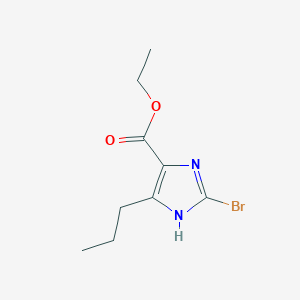
![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)
